

Application Note: Precision Metabolic Flux Analysis using Sodium Propionate-2,3-13C2

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Compound of Interest

Compound Name: Sodium propionate-2,3-13C2

CAS No.: 201996-20-5

Cat. No.: B1628493

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Abstract & Scope

This application note details the use of **Sodium Propionate-2,3-13C2** as a specialized stable isotope tracer for interrogating mitochondrial anaplerosis and gluconeogenesis. Unlike [U-13C]Glucose or [U-13C]Glutamine, which primarily trace oxidative flux and nitrogen metabolism respectively, 13C-propionate specifically targets the succinyl-CoA entry point of the TCA cycle. This allows for the precise quantification of anaplerotic flux distinct from canonical acetyl-CoA oxidation, making it an indispensable tool for studying metabolic flexibility in tumor microenvironments, immune cell activation, and propionic acidemia models.

Mechanism of Action & Tracer Fate

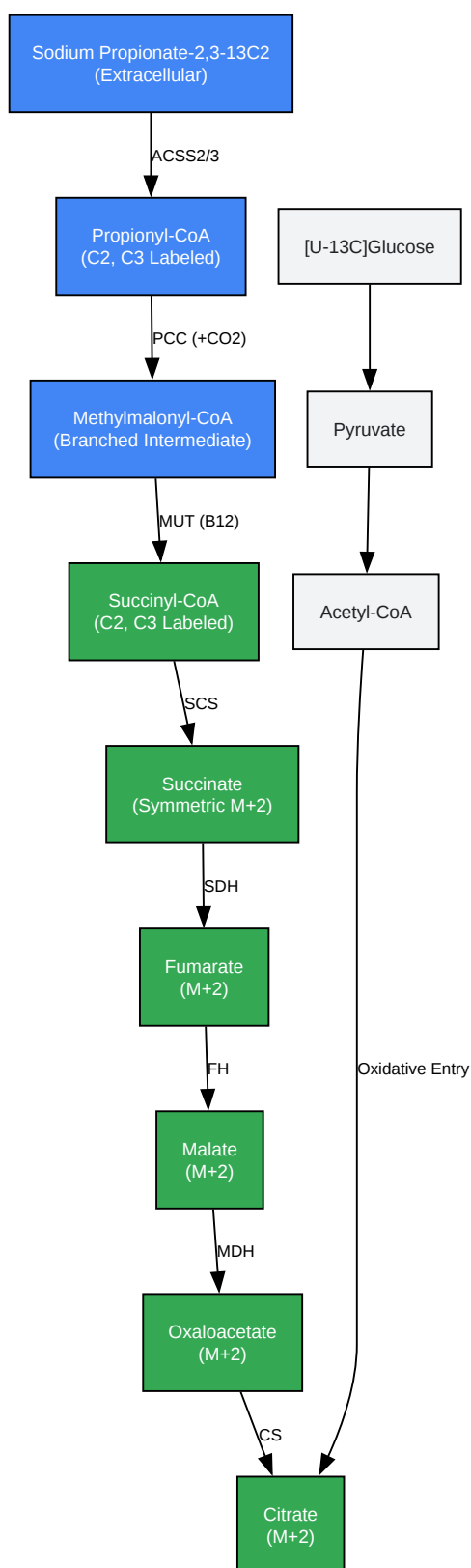
To interpret data correctly, researchers must understand the atom mapping of the tracer. **Sodium Propionate-2,3-13C2** contains two heavy carbons: the methylene (C2) and the methyl (C3) carbons. The carbonyl carbon (C1) is unlabeled.

Metabolic Pathway[1][2]

- Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase. The ^{13}C labels remain at C2 and C3.
- Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled CO_2 (from bicarbonate) to the C2 position, forming D-Methylmalonyl-CoA.^[1]
- Isomerization: Methylmalonyl-CoA Mutase (MUT), a B12-dependent enzyme, catalyzes the migration of the $-\text{CO}-\text{SCoA}$ group to the methyl carbon. This rearrangement converts the branched chain into the linear Succinyl-CoA.
- TCA Entry: The resulting Succinyl-CoA retains the ^{13}C - ^{13}C bond, with labels located at the two central methylene carbons (C2 and C3 of the succinyl moiety).

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the distinct entry point compared to Glucose/Pyruvate.



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Caption: Figure 1. Metabolic fate of **Sodium Propionate-2,3-13C2**. The tracer enters the TCA cycle via Succinyl-CoA, distinct from the Acetyl-CoA entry used by glucose.

Experimental Design Considerations

Concentration & Toxicity

Propionate acts as a Histone Deacetylase (HDAC) inhibitor at high concentrations. To avoid confounding metabolic data with epigenetic shifts or toxicity:

- Recommended Range: 100 μ M – 5 mM.
- Toxicity Threshold: >10 mM is often cytotoxic in sensitive lines (e.g., GBM, MCF-7).
- Validation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with unlabeled Sodium Propionate before the isotope experiment.

Media Formulation

- Serum: Use Dialyzed FBS (dFBS). Standard FBS contains endogenous short-chain fatty acids (SCFAs) and lipids that will dilute the isotopic enrichment (IE) and complicate mass isotopomer analysis.
- Competing Substrates:
 - Standard Tracing: Use physiological glucose (5 mM) and glutamine (0.5-2 mM) to observe propionate utilization in a competitive environment.
 - Forced Flux: Use low-glucose media to force reliance on mitochondrial anaplerosis.

Step-by-Step Protocol

Phase 1: Preparation

- Stock Solution: Dissolve **Sodium Propionate-2,3-13C2** in sterile, molecular-grade water to create a 500 mM stock.
 - Note: Sodium salt is non-volatile compared to the free acid form, ensuring stability.

- Filtration: Sterile filter using a 0.22 μm PVDF membrane. Store at -20°C .
- Media Prep: Prepare DMEM/RPMI with 10% Dialyzed FBS. Add the tracer to reach the desired final concentration (e.g., 2 mM).

Phase 2: Cell Culture & Labeling

- Seeding: Seed cells (e.g., 5×10^5 cells/well in 6-well plates) in standard media. Allow attachment overnight (12-18 hours).
- Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled metabolites.
- Pulse: Add the pre-warmed ^{13}C -Propionate Media.
- Incubation:
 - Dynamic Flux: 15, 30, 60 minutes (to measure rate of incorporation).
 - Steady State: 24 hours (to measure total contribution to TCA pools).

Phase 3: Quenching & Extraction (Adherent Cells)

Critical: Metabolism must be stopped instantly to prevent turnover during harvest.

- Quench: Place plate on dry ice or wash rapidly with ice-cold saline (0.9% NaCl).
- Extraction: Add 1 mL of 80% Methanol / 20% Water (pre-chilled to -80°C).
- Scraping: Scrape cells while keeping the plate on ice. Transfer suspension to a microcentrifuge tube.
- Lysis: Vortex vigorously for 10 minutes at 4°C .
- Clarification: Centrifuge at $16,000 \times g$ for 10 minutes at 4°C to pellet protein/debris.
- Supernatant: Transfer supernatant to a glass vial for LC-MS or dry down under nitrogen flow for GC-MS derivatization.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When analyzing data, look for the following mass shifts (M+n):

| Metabolite | Primary Isotopomer | Explanation |
|-----------------|--------------------|--|
| Propionate | M+2 | Parent tracer (detected if intracellular pool is measured). |
| Propionyl-CoA | M+2 | Direct activation. Retains C2, C3 label. |
| Succinyl-CoA | M+2 | Direct anaplerotic entry via MUT. |
| Succinate | M+2 | Symmetric intermediate. |
| Malate/Fumarate | M+2 | Forward TCA cycling. |
| Citrate | M+2 | Condensation of M+2 OAA + Unlabeled Acetyl-CoA. |
| Citrate | M+4 | Second turn of TCA cycle or entry of labeled Acetyl-CoA (rare with this tracer). |

Calculation of Fractional Contribution

To determine the percentage of the TCA cycle pool derived from propionate:

Where

is the abundance of isotopomer M+n, and

is the number of carbons in the metabolite.

Troubleshooting & Quality Control

- Low Enrichment: If M+2 peaks in TCA intermediates are <5%, check if Glutamine is dominating anaplerosis. Repeat with lower Glutamine (0.5 mM) to unmask Propionate flux.

- **High Background:** Ensure Dialyzed FBS was used. Standard FBS can contain significant levels of unlabeled propionate and lipids.
- **Volatility:** While sodium propionate is stable, the free acid form (generated in acidic extraction buffers) is volatile. Do not dry samples under heat; use a centrifugal evaporator or nitrogen stream at room temperature.

References

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- **Toxicity & Concentration:** Kim, H. J., et al. (2019). Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR- γ Signaling. *International Journal of Molecular Sciences*. [[Link](#)]
- **Propionate Anabolism (3C to 6C):** Doan, M. T., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. *Journal of Lipid Research*. [[Link](#)]

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Sources

- 1. [Propionyl-CoA - Wikipedia \[en.wikipedia.org\]](#)
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